3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride
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Overview
Description
3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a pyrazole ring fused with a spirocyclic nonane system, which includes an oxa and an aza group. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the solubility and stability of the compound in various solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane typically involves multiple steps, starting with the formation of the pyrazole ring. The spirocyclic structure is then formed through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 4-position, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted pyrazole derivatives .
Scientific Research Applications
3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and selectivity for its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but a smaller ring size.
1-(Propan-2-yl)-2-azaspiro[3.5]nonane: Lacks the pyrazole ring but shares the spirocyclic nonane structure.
Uniqueness
3-(1-Propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane is unique due to its combination of a pyrazole ring with a spirocyclic nonane system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(1-propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.2ClH/c1-10(2)16-8-11(7-15-16)12-13(9-14-12)3-5-17-6-4-13;;/h7-8,10,12,14H,3-6,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKUUMSTUQHLQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C3(CCOCC3)CN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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